molecular formula C25H22N2O2 B12614410 Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-52-4

Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B12614410
CAS No.: 648420-52-4
M. Wt: 382.5 g/mol
InChI Key: ASEIXSAGUYBJNM-UHFFFAOYSA-N
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Description

“Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, features a unique combination of aromatic rings and functional groups, which may impart specific chemical and biological properties.

Properties

CAS No.

648420-52-4

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-(1,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C25H22N2O2/c28-21-15-14-19-12-7-13-23(22(19)17-21)26-25(29)27-24(20-10-5-2-6-11-20)16-18-8-3-1-4-9-18/h1-15,17,24,28H,16H2,(H2,26,27,29)

InChI Key

ASEIXSAGUYBJNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=C3C=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the reaction of 1,2-diphenylethylamine with 7-hydroxy-1-naphthyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group of the urea moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, the compound might exhibit interesting interactions with enzymes or receptors due to its unique structure, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(1,2-diphenylethyl)-N’-(4-hydroxyphenyl)-
  • Urea, N-(1,2-diphenylethyl)-N’-(3-hydroxy-2-naphthalenyl)-
  • Urea, N-(1,2-diphenylethyl)-N’-(2-hydroxy-1-naphthalenyl)-

Uniqueness

Compared to similar compounds, “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” may exhibit unique properties due to the specific positioning of the hydroxyl group on the naphthalene ring. This could influence its reactivity, binding affinity, and overall biological activity.

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18N2OC_{18}H_{18}N_{2}O, indicating a complex structure that integrates aromatic components that can influence its reactivity and interaction with biological systems. The presence of the urea functional group (–NH–CO–NH–) allows for various interactions with biological macromolecules, which is crucial for its activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- have shown promising results against various cancer cell lines. A study reported that certain urea derivatives exhibited IC50 values ranging from 0.4 to 50 µM against different tumor cells, including breast and pancreatic cancer cells .

Table 1: Anticancer Activity of Urea Derivatives

Compound NameCell Line TestedIC50 Value (µM)
Compound AMDA-MB-2316.8
Compound BMIAPaCa-29.2
Compound CGL2611.4

These findings suggest that the structural features of urea derivatives, such as the presence of naphthalene and phenyl groups, may enhance their anticancer activity.

The mechanism by which Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- exerts its effects is likely multifaceted. It may involve the inhibition of key enzymes involved in tumor growth or interference with cell signaling pathways related to proliferation and apoptosis. For example, some urea derivatives have been identified as inhibitors of carbonic anhydrase II (hCA II), which plays a role in tumor progression .

Study on Neutrophil Migration Inhibition

A significant aspect of the biological activity of certain urea derivatives is their ability to inhibit neutrophil migration. In a study focused on pyrazolyl-ureas, compounds demonstrated IC50 values for inhibiting IL-8 induced neutrophil chemotaxis ranging from 10 to 55 nM . This suggests that Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- may similarly affect inflammatory responses through modulation of immune cell behavior.

Synthesis and Derivatives

The synthesis of Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- typically involves multi-step organic reactions that allow for the incorporation of various functional groups. The synthetic pathways often utilize starting materials that contain aromatic rings and amine functionalities conducive to forming urea linkages.

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